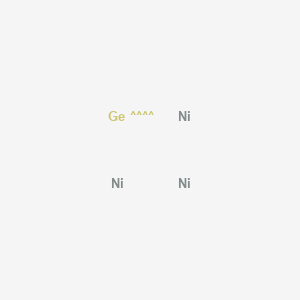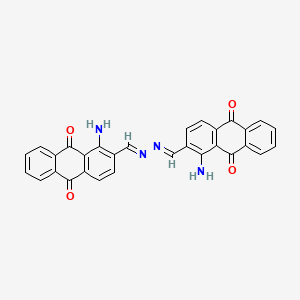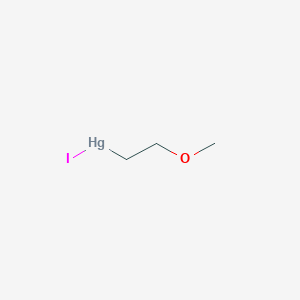
Iodo(2-methoxyethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodo(2-methoxyethyl)mercury is an organomercury compound with the chemical formula C3H7HgIO. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iodo(2-methoxyethyl)mercury typically involves the reaction of mercury(II) iodide with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The reaction can be represented as follows:
HgI2+CH3OCH2CH2OH→C3H7HgIO+HI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Iodo(2-methoxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other mercury-containing compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Mercury(II) oxide and methoxyethyl iodide.
Reduction: Elemental mercury and methoxyethyl iodide.
Substitution: Various halogenated mercury compounds depending on the substituent used.
科学研究应用
Iodo(2-methoxyethyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of iodo(2-methoxyethyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound with a similar structure but with a methyl group instead of a 2-methoxyethyl group.
Ethylmercury: Contains an ethyl group instead of a 2-methoxyethyl group.
Phenylmercury: Contains a phenyl group instead of a 2-methoxyethyl group.
Uniqueness
Iodo(2-methoxyethyl)mercury is unique due to the presence of both an iodine atom and a 2-methoxyethyl group, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its specific structure allows for unique applications in various fields of research and industry.
属性
CAS 编号 |
10403-65-3 |
|---|---|
分子式 |
C3H7HgIO |
分子量 |
386.58 g/mol |
IUPAC 名称 |
iodo(2-methoxyethyl)mercury |
InChI |
InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |
InChI 键 |
SHNYOHRHNRGHHN-UHFFFAOYSA-M |
规范 SMILES |
COCC[Hg]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





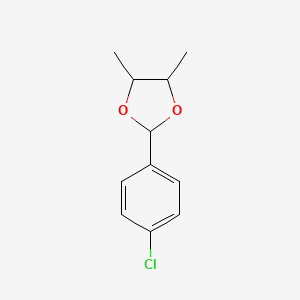
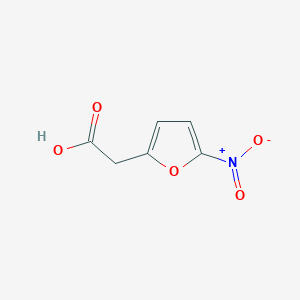
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

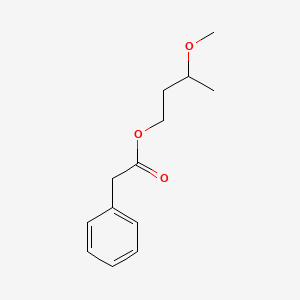
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
